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Compound of Interest

Compound Name: 4-Chloro-2-fluoro-6-iodophenol

CAS No.: 1192815-08-9

Cat. No.: B6341347

Get Quote

Technical Whitepaper: 4-Chloro-2-fluoro-6-
iodophenol
Strategic Halogenation Scaffolds in Medicinal Chemistry

Executive Summary
4-Chloro-2-fluoro-6-iodophenol (CAS: 1192815-08-9) represents a high-value "tri-

halogenated" scaffold. Its utility lies in the distinct reactivity profiles of its three halogen

substituents: the lability of the ortho-iodine for cross-coupling, the metabolic blocking capability

of the para-chlorine, and the electronic modulation provided by the ortho-fluorine. This guide

analyzes its molecular architecture, predicted and observed physicochemical properties, and

standardized protocols for its synthesis and validation.[1]

Molecular Architecture & Electronic Effects
The molecule features a phenol core substituted at the 2, 4, and 6 positions.[2] This specific

substitution pattern creates a "push-pull" electronic environment that stabilizes the phenoxide
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anion while enabling regioselective functionalization.

Structural Logic
Position 1 (-OH): The hydroxyl group acts as an anchor for hydrogen bonding. The acidity is

significantly enhanced by the electron-withdrawing nature of the ortho-F and para-Cl.

Position 2 (-F): Fluorine exerts a strong inductive withdrawing effect (-I), increasing the

acidity of the phenol. Additionally, it can function as a weak hydrogen bond acceptor,

potentially forming an intramolecular bond with the hydroxyl proton, which influences

membrane permeability.

Position 4 (-Cl): Chlorine at the para position primarily serves to increase lipophilicity and

block metabolic oxidation (CYP450-mediated hydroxylation) at the most reactive site of the

phenol ring.

Position 6 (-I): Iodine is the largest and most polarizable substituent. It provides a "reactive

handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira)

without interfering with the C-F or C-Cl bonds.

Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the functional role of each substituent in a drug discovery

context.
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Figure 1: Functional decomposition of the 4-Chloro-2-fluoro-6-iodophenol scaffold.

Physicochemical Profile
Accurate physicochemical data is critical for predicting the behavior of this compound in

biological assays. As experimental data for this specific isomer is limited in public repositories,

values below combine available vendor data with high-confidence predictive models

(ACD/Labs, ChemAxon) based on structural analogs.

Table 1: Key Physicochemical Properties[3]
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Property Value (Approx/Predicted) Significance

Molecular Weight 272.44 g/mol

Fragment-like; suitable for LE

(Ligand Efficiency)

optimization.

Formula C₆H₃ClFIO Halogen-rich core.

Physical State Solid (Low Melting)

Likely crystalline solid or semi-

solid at RT due to halogen

disruption of crystal packing.

Melting Point 45–55 °C (Predicted)

Lower than pure phenol

(40.5°C) or 4-chlorophenol

(43°C) due to asymmetry.

pKa (Acidic) 6.8 ± 0.5

significantly more acidic than

phenol (9.95) due to F/Cl/I

electron withdrawal.

LogP (Octanol/Water) 3.1 ± 0.3

Moderate lipophilicity; crosses

membranes but requires

solubilizers (DMSO).

TPSA 20.23 Å²

Low polar surface area

suggests high passive

permeability.

H-Bond Donors 1 The phenolic hydroxyl.

H-Bond Acceptors 1
The phenolic oxygen (F and Cl

are poor acceptors).

Synthetic Pathways & Purity Analysis
The synthesis of 4-Chloro-2-fluoro-6-iodophenol typically proceeds via the regioselective

iodination of the commercially available precursor, 4-chloro-2-fluorophenol.

Synthesis Protocol (Regioselective Iodination)
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Reaction Logic: The hydroxyl group activates the ortho and para positions. Since the para

position is blocked by Chlorine and one ortho position is blocked by Fluorine, electrophilic

iodination occurs selectively at the remaining C6 ortho position.

Reagents:

Precursor: 4-Chloro-2-fluorophenol (CAS 348-62-9)

Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).

Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid.

Catalyst: Trifluoroacetic acid (TFA) (optional, to accelerate reaction).

Step-by-Step Workflow:

Dissolution: Dissolve 1.0 eq of 4-chloro-2-fluorophenol in MeCN (0.5 M concentration).

Addition: Cool to 0°C. Add 1.05 eq of NIS portion-wise over 30 minutes.

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC

(Hexane/EtOAc 8:2) or LC-MS.

Quench: Quench with saturated aqueous Sodium Thiosulfate (

) to remove excess iodine (indicated by color change from brown to yellow/colorless).

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in
Hexanes).
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Figure 2: Synthetic workflow for the preparation of the target scaffold.

Experimental Protocols for Characterization
To ensure scientific integrity, the identity and properties of the synthesized compound must be

validated using the following self-validating protocols.

Protocol A: pKa Determination (Spectrophotometric
Method)
Why this method? Potentiometric titration may be inaccurate for low-solubility compounds. UV-

metric titration is preferred for phenols with pKa < 8.

Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

Buffer System: Use a universal buffer (Briton-Robinson) covering pH 2.0 to 12.0.
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Measurement: Dilute stock into buffers to a final concentration of 50 µM.

Scan: Record UV-Vis spectra (200–400 nm) at each pH step (0.5 unit increments).

Analysis: Identify the isosbestic point. Plot Absorbance (

of phenoxide) vs. pH.

Calculation: Fit data to the Henderson-Hasselbalch equation:

Validation:[3] The curve must be sigmoidal with

.

Protocol B: Lipophilicity (LogP) via HPLC
Why this method? Traditional shake-flask methods are time-consuming. Reversed-phase

HPLC correlates retention time with hydrophobicity.

Standards: Calibrate column (C18) using 5 reference standards with known LogP values

(e.g., Toluene, Benzene, Acetophenone).

Mobile Phase: Isocratic Methanol/Water (70:30) + 0.1% Formic Acid (to keep phenol

protonated).

Injection: Inject 10 µL of sample (1 mg/mL in MeOH).

Calculation: Calculate the capacity factor (

):

Where

is retention time and

is dead time (uracil).

Derivation: Plot

of standards vs. known LogP. Interpolate the sample's LogP.
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Applications in Drug Discovery[6][7][8][9][10]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "heavy" fragment. The iodine atom allows for the rapid

elaboration of the scaffold into bi-aryl systems, while the fluorine/chlorine atoms provide pre-

installed metabolic blocking groups.

Bioisosteric Replacement
The 2-fluoro-4-chlorophenol motif is often used to mimic more metabolically labile electron-rich

phenols. The addition of iodine allows this motif to be "clicked" onto larger drug frameworks.

Key Reaction: Suzuki-Miyaura Coupling

Substrate: 4-Chloro-2-fluoro-6-iodophenol (protected as methyl ether or free phenol with

excess base).

Partner: Aryl boronic acid (

).

Catalyst:

or

.

Outcome: Selective replacement of the Iodine atom with an aryl group, leaving the Cl and F

intact.

Safety & Handling (Halophenol Toxicity)
Hazard Classification: GHS07 (Warning).

Risks:

H315: Causes skin irritation.[4]

H319: Causes serious eye irritation.[4]
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H335: May cause respiratory irritation.[4]

Handling: All synthesis and handling must occur in a chemical fume hood. Neoprene or

Nitrile gloves are required.

Disposal: Halogenated organic waste. Do not dispose of in general aqueous waste streams

due to environmental persistence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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